1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine
Description
Properties
IUPAC Name |
[2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33B2NO5S/c1-18(2)19(3,4)27-22(26-18)15-13-14(17(25)24-11-9-10-12-24)16(30-15)23-28-20(5,6)21(7,8)29-23/h13H,9-12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZXNAXFDQTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33B2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through covalent bonding or π-π stacking.
Pharmacokinetics
Its pharmacokinetic profile would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the compound might be affected by exposure to light or heat.
Biological Activity
1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The unique structure of this compound, which includes a pyrrolidine ring and a thiophene moiety modified with boronates, suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
- Molecular Weight : 392.16 g/mol
- CAS Number : 924894-85-9
- Purity : Typically >95% in commercial preparations.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of boron atoms in its structure enhances its reactivity and potential for forming stable complexes with biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The boronic acid moieties may act as inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
- Antioxidant Activity : The thiophene ring may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis through interactions with kinases or other regulatory proteins.
Case Studies
-
Case Study on Anticancer Properties
- A study demonstrated that a related boron-containing compound exhibited selective cytotoxicity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. This indicates that this compound may have similar anticancer properties.
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Case Study on Antioxidant Activity
- Research into thiophene derivatives revealed that these compounds possess significant antioxidant capabilities, effectively scavenging free radicals in cellular models. This could imply that the target compound may also confer protective effects against oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule:
Key Differences :
- Core Heterocycle : The target uses thiophene, while analogs employ benzene () or pyridine (). Thiophene offers distinct electronic properties (lower aromaticity, higher polarizability) compared to pyridine or benzene.
- Linker Groups : The target’s carbonyl-pyrrolidine linkage contrasts with sulfonyl-piperidine () or benzyl-pyrrolidine (), affecting steric bulk and electronic effects.
- Boron Content: The target and pyridine analog () have two boronate groups, enhancing cross-coupling versatility compared to mono-boronates.
Reactivity in Cross-Coupling Reactions
- Target Compound : Dual boronate esters enable bidirectional Suzuki coupling, useful for synthesizing thiophene-based polymers or oligomers. The electron-deficient thiophene core may accelerate transmetallation .
- Mono-Boronates (e.g., ): Limited to single cross-coupling events, often requiring stoichiometric control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
